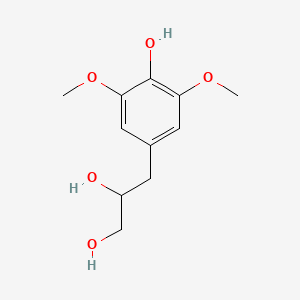

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Description

Properties

IUPAC Name |

3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-15-9-4-7(3-8(13)6-12)5-10(16-2)11(9)14/h4-5,8,12-14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVVRJZYFJNFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745400 | |

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22805-15-8 | |

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: Natural Sources, Isolation, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the phenylpropanoid compound 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol. While this compound has been identified in specific plant species, detailed quantitative data and explicit experimental protocols from primary literature remain limited. This document summarizes the known natural occurrences and presents a generalized, robust methodology for the extraction and purification of phenolic glycosides from plant matrices. Furthermore, based on evidence from closely related analogs, a potential anti-inflammatory signaling pathway is proposed and visualized, offering a foundation for future research and drug development endeavors.

Natural Sources

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a naturally occurring phenolic compound that has been identified in the plant kingdom. The primary documented source for this specific molecule is Xylosma controversum, a plant belonging to the Salicaceae family. Research has pointed to the stems of this plant as the principal location for its accumulation.

In addition to the target compound, several structurally related phenylpropanoids have been isolated from a variety of plant sources. These related molecules can provide valuable insights into the biosynthesis and potential biological activities of this class of compounds. A summary of these natural sources is presented in Table 1.

Table 1: Natural Sources of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol and Related Compounds

| Compound Name | Natural Source(s) | Plant Part(s) | Reference(s) |

| 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | Xylosma controversum | Stems | [1][2][3] |

| 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | Ficus erecta var. beecheyana, Selaginella doederleinii | Not Specified | |

| 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | Maple syrup, Aspen poplar wood | Sap, Wood | |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid | Korean cabbage kimchi (fermented) | Leaves | |

| 3-(4-Hydroxy-3-methoxyphenyl) propionic acid | A metabolite of dietary polyphenols | Not Applicable |

Experimental Protocols: Isolation and Purification

While the specific experimental details for the isolation of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol from Xylosma controversum are detailed in a 2008 publication in Helvetica Chimica Acta, access to the full text of this primary literature can be limited. Therefore, a generalized yet comprehensive protocol for the extraction and isolation of moderately polar phenolic compounds, such as the target diol, from plant material is provided below. This methodology is based on established phytochemical techniques.

General Workflow for Extraction and Isolation

The overall process involves the initial extraction of the plant material with a suitable solvent, followed by partitioning to remove unwanted compounds, and subsequent chromatographic separation to purify the target molecule.

Figure 1: Generalized workflow for the extraction and isolation of phenolic compounds.

Detailed Methodology

-

Plant Material Preparation:

-

Air-dry the stems of the plant material at room temperature until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with an appropriate solvent, such as 80% aqueous methanol (MeOH), at room temperature for 72 hours. The solvent-to-solid ratio should be sufficient to ensure thorough extraction (e.g., 10:1 v/w).

-

Perform the extraction in triplicate to maximize the yield.

-

Filter the combined extracts through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water and perform liquid-liquid partitioning with a series of solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate (EtOAc).

-

Given the structure of the target compound, it is likely to partition into the more polar organic phase, such as ethyl acetate.

-

Separate the layers using a separatory funnel and concentrate the ethyl acetate fraction to dryness.

-

-

Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by ethyl acetate/methanol).

-

Collect fractions of a fixed volume (e.g., 50 mL).

-

-

Fraction Analysis and Purification:

-

Monitor the collected fractions by thin-layer chromatography (TLC) on silica gel plates, using a suitable solvent system.

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Combine the fractions that show a similar TLC profile and contain the compound of interest.

-

Further purify the combined fractions using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

-

-

Structural Elucidation:

-

Confirm the structure of the purified compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

-

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol are not extensively reported in the current literature. However, a closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells. These findings suggest that the core 4-hydroxy-3,5-dimethoxyphenyl moiety is bioactive and that the propane-1,2-diol derivative may exhibit similar properties.

The anti-inflammatory action of HDMPPA was shown to be mediated through the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. A proposed mechanism of action, which can serve as a hypothesis for the biological activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, is depicted in the signaling pathway diagram below.

Figure 2: Proposed anti-inflammatory signaling pathway inhibited by 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

Conclusion and Future Directions

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a naturally occurring phenylpropanoid with a confirmed presence in Xylosma controversum. While detailed protocols for its isolation are present in specialized literature, this guide provides a robust, generalized methodology for its extraction and purification from plant sources. The significant anti-inflammatory activity of a closely related analog strongly suggests that the target compound may also possess valuable therapeutic properties, particularly in the modulation of inflammatory responses through the NF-κB, MAPK, and PI3K/Akt signaling pathways.

Future research should focus on:

-

Quantitative Analysis: Determining the concentration of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol in Xylosma controversum and other potential plant sources.

-

Bioactivity Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of the pure compound, particularly its anti-inflammatory and neuroprotective potential.

-

Mechanism of Action Studies: Validating the proposed inhibitory effects on key signaling pathways and identifying its direct molecular targets.

-

Synthesis and Analogs: Developing efficient synthetic routes to the compound and creating a library of analogs to explore structure-activity relationships for potential drug development.

References

An In-Depth Technical Guide to the Isolation of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol from Xylosma controversum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a phenylpropanoid compound, from the stems of Xylosma controversum Clos. This document provides a comprehensive overview of the necessary experimental protocols, from the initial extraction of the plant material to the final purification and structural elucidation of the target compound. Quantitative data, including spectroscopic information, are presented in a clear tabular format. Additionally, a generalized experimental workflow and a potential biological signaling pathway are visualized using diagrams to facilitate a deeper understanding of the process and the compound's potential therapeutic relevance.

Introduction

Xylosma controversum Clos, a plant belonging to the Salicaceae family, is distributed throughout parts of Asia and has been a subject of phytochemical interest.[1] The stems of this plant have been identified as a source of various phenolic compounds, including the phenylpropanoid 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as syringylglycerol.[1] Phenylpropanoids are a class of natural products known for their diverse biological activities, making them attractive targets for drug discovery and development. This guide serves as a technical resource for the efficient isolation and identification of this specific compound for further research and application.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of phenylpropanoids from plant sources.

Plant Material Collection and Preparation

Fresh stems of Xylosma controversum should be collected and authenticated by a plant taxonomist. The plant material is then washed, air-dried in the shade, and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Maceration: The powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for a period of 72 hours with occasional stirring.

-

Filtration and Concentration: The methanolic extract is filtered through a fine cloth or filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The target compound, being polar, is expected to be enriched in the ethyl acetate and methanolic fractions.

Isolation and Purification

A combination of chromatographic techniques is employed for the isolation of the target compound.

-

Silica Gel Column Chromatography: The ethyl acetate or methanol fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column. A common mobile phase for separating such phenolic compounds is a gradient of methanol and water, or acetonitrile and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Data Presentation

The structure of the isolated compound is confirmed through spectroscopic analysis.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

| Spectroscopic Data | Values |

| ¹H-NMR (CD₃OD, 400 MHz) | δ (ppm): 6.70 (2H, s, H-2', H-6'), 4.28 (1H, m, H-1), 3.84 (6H, s, 2 x OCH₃), 3.80 (1H, m, H-2), 3.60 (2H, d, J=5.2 Hz, H-3) |

| ¹³C-NMR (CD₃OD, 100 MHz) | δ (ppm): 148.5 (C-3', C-5'), 135.0 (C-4'), 130.0 (C-1'), 105.0 (C-2', C-6'), 75.0 (C-1), 72.0 (C-2), 64.0 (C-3), 56.5 (2 x OCH₃) |

| Mass Spectrometry (ESI-MS) | m/z: 229 [M+H]⁺, 251 [M+Na]⁺ |

Note: The presented NMR data is a representative example based on similar compounds and may vary slightly depending on the solvent and instrument used.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

Potential Signaling Pathway

While the specific signaling pathways modulated by 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol are not yet fully elucidated, related phenylpropanoids have been shown to exhibit anti-inflammatory and antioxidant effects, often through the modulation of the NF-κB and Nrf2 pathways. The following diagram illustrates a generalized representation of these pathways.

Conclusion

This technical guide provides a foundational framework for the successful isolation and characterization of 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol from Xylosma controversum. The detailed protocols and data presented herein are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this and other related compounds. Further investigation into the specific biological activities and mechanisms of action of this phenylpropanoid is warranted.

References

An In-depth Technical Guide on the Chemical Properties of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as Syringylglycerol, is a phenolic compound that belongs to the phenylpropanoid class of natural products. It is structurally related to lignin monomers and is found in various plant species. Due to its antioxidant and potential metabolic regulatory properties, this compound is of growing interest to researchers in the fields of medicinal chemistry, pharmacology, and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectral data, a representative synthesis protocol, and a discussion of its potential biological activities based on structurally related compounds.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

| Property | Value | Source |

| IUPAC Name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

| Synonyms | Syringylglycerol | |

| CAS Number | 22805-15-8 | [1] |

| Molecular Formula | C₁₁H₁₆O₅ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis

A detailed experimental protocol for the synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is not explicitly available in the reviewed literature. However, a plausible synthetic route can be adapted from the known synthesis of structurally similar lignin model compounds. The following is a representative experimental protocol.

Representative Experimental Protocol: Synthesis of a Lignin Model Compound

This protocol describes a general method for the synthesis of a propane-1,2-diol derivative from a corresponding phenolic starting material.

Materials:

-

Starting Phenolic Compound (e.g., a substituted guaiacol or syringol derivative)

-

Allyl Bromide

-

Potassium Carbonate

-

Acetone

-

Osmium Tetroxide (OsO₄) solution (catalytic amount)

-

N-Methylmorpholine N-oxide (NMO)

-

tert-Butanol

-

Water

-

Sodium Sulfite

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Allylation: The starting phenolic compound is dissolved in acetone, and potassium carbonate is added, followed by the dropwise addition of allyl bromide. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the allylated intermediate.

-

Dihydroxylation: The allylated intermediate is dissolved in a mixture of tert-butanol and water. A catalytic amount of osmium tetroxide solution and N-methylmorpholine N-oxide (NMO) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred for 30 minutes, and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

Synthesis Workflow Diagram

Caption: Representative workflow for the synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

Spectroscopic Data

Table 2: Spectroscopic Data for a Structurally Similar Compound

| Technique | Data for 3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol [2] |

| ¹H NMR | Predicted shifts for key protons would include signals for aromatic protons, methoxy protons, and the protons of the propane-1,2-diol chain. |

| ¹³C NMR | Predicted shifts would show signals for aromatic carbons, the methoxy carbon, and the carbons of the propane-1,2-diol chain. |

| Mass Spec. | Molecular Ion (M+H)⁺: Predicted at m/z 229.1025 for C₁₁H₁₇O₅. Fragmentation patterns would likely involve loss of water and cleavage of the propanediol side chain. |

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is limited. However, based on the known activities of structurally related phenolic compounds, such as syringic acid, it is plausible that this compound exhibits antioxidant and metabolic modulatory effects.[3]

Potential Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The hydroxyl and methoxy groups on the aromatic ring of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol are expected to contribute to its antioxidant capacity.

Potential Metabolic Effects

Studies on related compounds like syringic acid have demonstrated beneficial effects on metabolic parameters, including improvements in glucose and lipid metabolism.[3] These effects are often mediated through the modulation of key signaling pathways involved in inflammation and metabolism.

Hypothetical Signaling Pathway

Given the absence of direct evidence, a hypothetical signaling pathway is proposed based on the known actions of similar phenolic compounds. These compounds have been shown to modulate inflammatory and metabolic pathways such as the NF-κB and PI3K/Akt pathways.

Caption: Hypothetical signaling pathway for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

Disclaimer: The signaling pathway depicted is a hypothetical model based on the known activities of structurally related compounds and has not been experimentally validated for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

Conclusion

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a promising natural product with potential applications in various scientific fields. However, a significant gap exists in the experimental data regarding its physicochemical properties, specific synthesis protocols, and biological activities. Further research is warranted to fully elucidate the chemical and pharmacological profile of this compound, which may lead to the development of new therapeutic agents or functional materials. This guide serves as a foundational resource to stimulate and direct future investigations into this intriguing molecule.

References

- 1. 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol CAS#: 22805-15-8 [amp.chemicalbook.com]

- 2. Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088) - FooDB [foodb.ca]

- 3. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

CAS Number: 22805-15-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a naturally occurring phenylpropanoid derivative isolated from the stems of Xylosma controversum. While specific biological activities and mechanisms of action for this compound are not extensively documented in current scientific literature, its structural similarity to other bioactive molecules suggests potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities inferred from related compounds, and proposes experimental workflows for its further investigation.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol are summarized in the table below. These properties are crucial for its handling, formulation, and in-depth study.

| Property | Value |

| CAS Number | 22805-15-8 |

| Molecular Formula | C₁₁H₁₆O₅ |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol |

| Synonyms | 1,2-Propanediol, 3-(4-hydroxy-3,5-dimethoxyphenyl)- |

| Appearance | Not specified (likely a solid) |

| Solubility | Expected to be soluble in polar organic solvents |

| Storage | 2-8°C |

Natural Occurrence and Isolation

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol has been identified as a constituent of the plant Xylosma controversum, a member of the Salicaceae family. The genus Xylosma is known to produce a variety of phenolic compounds, some of which exhibit interesting biological activities.

Proposed Isolation Workflow

A general workflow for the isolation of this compound from Xylosma controversum stems is outlined below. This process involves extraction, fractionation, and chromatographic purification.

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is limited. However, based on the activities of structurally similar compounds, several potential therapeutic areas can be hypothesized.

Anti-inflammatory Activity (Inferred)

A closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory properties. It is plausible that 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol may exhibit similar activities. The proposed mechanism of action for HDMPPA involves the inhibition of key inflammatory signaling pathways.

The following diagram illustrates the potential mechanism by which compounds of this class may exert their anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Other Potential Activities

Other compounds isolated from the Xylosma genus have shown activities such as phosphodiesterase inhibition. Given the shared chemical scaffold, it would be worthwhile to investigate 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol for similar enzymatic inhibitory effects.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activities of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a series of in vitro experiments are recommended.

Anti-inflammatory Activity Screening

Objective: To assess the ability of the compound to inhibit the production of inflammatory mediators in a cellular model.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

-

Prostaglandin E₂ (PGE₂) Assay: The level of PGE₂ in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of the compound on the expression of key inflammatory proteins.

Methodology:

-

Cell Lysis: Following treatment and stimulation as described above, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Objective: To measure the effect of the compound on the mRNA expression of pro-inflammatory cytokines.

Methodology:

-

RNA Extraction: Total RNA is extracted from treated and stimulated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA.

-

qRT-PCR: The expression levels of TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) are quantified using specific primers and a real-time PCR system.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ values for the anti-inflammatory activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, based on data from structurally related compounds. Note: These values are for illustrative purposes only and require experimental validation.

| Assay | Hypothetical IC₅₀ (µM) |

| Nitric Oxide (NO) Production | 25 - 50 |

| Prostaglandin E₂ (PGE₂) Production | 10 - 30 |

| TNF-α Secretion | 30 - 60 |

| IL-1β Secretion | 40 - 70 |

Conclusion and Future Directions

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a natural product with a chemical structure that suggests potential for biological activity, particularly in the area of anti-inflammatory therapeutics. The lack of extensive research on this specific compound presents a significant opportunity for further investigation. The proposed experimental workflows provide a roadmap for elucidating its pharmacological profile. Future studies should focus on confirming its anti-inflammatory effects, exploring other potential activities such as antioxidant and enzyme inhibition, and ultimately, evaluating its therapeutic potential in in vivo models. The synthesis of this compound would also be a valuable endeavor to ensure a consistent and scalable supply for comprehensive research.

An In-depth Technical Guide on 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the chemical compound 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a phenylpropanoid that has been isolated from natural sources.

Molecular Data

The fundamental molecular properties of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol are summarized below. This data is essential for a variety of experimental and analytical procedures, including but not limited to, mass spectrometry, chromatography, and quantitative analysis.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₅ |

| Molecular Weight | 228.24 g/mol [1] |

| Exact Mass | 228.1 g/mol [2] |

Logical Relationship of Compound Identification

The following diagram illustrates the logical flow from the compound's systematic name to its fundamental chemical properties.

References

The Biological Profile of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as syringylglycerol, is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential biological activities based on data from structurally related compounds. The information presented, including quantitative data, experimental protocols, and signaling pathways, is inferred from studies on molecules sharing the same syringyl chemical motif.

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a lignin-derived phenolic compound. Lignin, a complex polymer abundant in plant cell walls, is a rich source of various bioactive molecules. The core structure of this compound, featuring a guaiacyl or syringyl unit, is common to many natural phenols known for a range of pharmacological effects. This guide explores the anticipated biological activities of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, focusing on its potential as an antioxidant and anti-inflammatory agent.

Inferred Biological Activities

Based on the activities of structurally similar compounds, 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is likely to possess antioxidant and anti-inflammatory properties.

Antioxidant Activity

Phenolic compounds with a 4-hydroxy-3,5-dimethoxyphenyl group are known to be potent antioxidants. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals, while the methoxy groups enhance this activity.

A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant antioxidant effects. It has been shown to inhibit the oxidative modification of low-density lipoprotein (LDL) and exhibit 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity.[1]

Table 1: Inferred Antioxidant Activity Data

| Compound | Assay | IC50 Value | Source |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | LDL Oxidation Inhibition | 1.4 µg/mL | [1] |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | DPPH Radical Scavenging | 0.78 µg/mL | [1] |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds with the 4-hydroxy-3,5-dimethoxyphenyl moiety is well-documented. These molecules can modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators.

Studies on HDMPPA have shown that it can significantly suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[2][3] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Furthermore, it attenuates the expression and secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2][3]

The underlying mechanism for these anti-inflammatory effects involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[2][3] HDMPPA has been observed to prevent the degradation and phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[2][3] Additionally, it can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling pathway.[2]

Experimental Protocols

The following are detailed experimental methodologies for key assays used to evaluate the biological activities of structurally related compounds, which could be adapted for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

-

In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

-

Include a control group with the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Production Assay in Macrophages

This assay determines the effect of a compound on NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7 or BV2 microglia).

Protocol:

-

Culture macrophage cells in a 96-well plate until they reach 80% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Mix equal volumes of the supernatant and Griess reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to determine the nitrite concentration.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect the levels of specific proteins involved in the NF-κB signaling pathway.

Protocol:

-

Culture and treat cells as described in the NO production assay.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against p-IκB-α, IκB-α, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Visualizations of Inferred Mechanisms

The following diagrams illustrate the potential signaling pathways that 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol might modulate, based on evidence from structurally similar compounds.

References

- 1. 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol (Syringylglycerol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, commonly known as syringylglycerol, is a phenylpropanoid and a monomeric model compound representing a key structural unit in hardwood lignin. As a readily available building block from biomass, there is growing interest in its potential pharmacological applications. This technical guide provides a comprehensive review of the existing scientific literature, focusing on its synthesis, biological activities, and underlying mechanisms of action. While direct quantitative data for syringylglycerol is limited, this review draws upon extensive research on structurally analogous compounds to build a strong hypothetical framework for its therapeutic potential, particularly in the areas of anti-inflammatory, antioxidant, and neuroprotective activities. Detailed experimental protocols, quantitative data from related molecules, and proposed signaling pathways are presented to guide future research and development efforts.

Introduction

Lignin, a complex aromatic polymer, is the second most abundant terrestrial biopolymer after cellulose. It is composed of phenylpropanoid units, primarily p-coumaryl, coniferyl, and sinapyl alcohol. 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol (Syringylglycerol) is a direct derivative of sinapyl alcohol and serves as a crucial model compound for studying the structure and reactivity of syringyl-type lignin. The inherent antioxidant properties of its phenolic structure and the potential for biological activity have made it and its derivatives targets for pharmacological investigation. This whitepaper consolidates the available data on its synthesis and biological properties, leveraging insights from closely related compounds to elucidate its potential as a therapeutic agent.

Chemical Synthesis and Characterization

The synthesis of syringylglycerol and its derivatives often involves the utilization of precursors like syringaldehyde or other related phenolic compounds. While a specific, detailed protocol for syringylglycerol is not extensively documented in a single source, a general and plausible synthetic route can be constructed based on established methods for creating similar lignin-derived diols.

General Experimental Protocol: Synthesis via Phenolic Precursors

A common strategy for synthesizing lignin-derived diols involves the reaction of a phenolic precursor with a glycerol derivative. The following protocol is a representative method adapted from literature procedures for similar compounds[1].

Objective: To synthesize 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol from a suitable phenolic precursor.

Materials:

-

4-allyl-2,6-dimethoxyphenol (or other suitable syringyl precursor)

-

Borane dimethylsulfide complex (BMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Hydroboration: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-allyl-2,6-dimethoxyphenol in anhydrous THF in a round-bottom flask. Cool the solution to 0°C in an ice bath.

-

Add borane dimethylsulfide complex dropwise to the stirred solution over 20-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Oxidation: Cool the mixture back to 0°C and slowly add sodium hydroxide solution, followed by the careful, dropwise addition of 30% hydrogen peroxide solution. The temperature should be monitored and maintained below 20-25°C during this exothermic step.

-

Stir the reaction mixture at room temperature for an additional 1-2 hours.

-

Work-up: Quench the reaction by adding diethyl ether. Separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data

-

¹H-NMR (500 MHz, methanol-d₄): δ 6.68 (2H, brs), 4.53 (1H, d, J = 6.0 Hz), 3.67 (1H, m), 3.50 (1H, dd, J = 11.5, 4.0 Hz), 3.37 (1H, dd, J = 11.5, 6.5 Hz)[2].

-

¹³C-NMR (125 MHz, methanol-d₄): δ 149.1, 149.1, 135.9, 134.1, 105.0, 105.0, 77.6, 75.6, 64.2, 56.7, 56.7[2].

Biological Activity and Therapeutic Potential

Direct experimental data on the biological activity of syringylglycerol is sparse. However, the activities of structurally similar phenylpropanoids provide strong evidence for its potential therapeutic applications.

Anti-Inflammatory Activity

Inflammation is a critical pathological process in many diseases. The inhibition of pro-inflammatory mediators is a key therapeutic strategy. Phenylpropanoids related to syringylglycerol have demonstrated potent anti-inflammatory effects.

Proposed Mechanism of Action: Studies on the lignan (+)-syringaresinol and the propionic acid derivative HDMPPA strongly suggest that the anti-inflammatory effects of these compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways[3][4][5][6]. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of these pathways in immune cells like macrophages.

Activation of Toll-like receptor 4 (TLR4) by LPS initiates a cascade that leads to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α, IL-1β, and IL-6. Simultaneously, LPS activates MAPK pathways (p38, JNK, and ERK), which also contribute to the inflammatory response.

Syringylglycerol and related compounds are hypothesized to intervene in this process by inhibiting the phosphorylation of key signaling molecules like IκBα, p38, and JNK, thereby preventing NF-κB activation and downstream inflammatory gene expression[3][4][5].

Quantitative Data from Structurally Related Compounds: The following table summarizes the anti-inflammatory activity of compounds structurally related to syringylglycerol.

| Compound | Assay | Cell Line | IC₅₀ Value | Reference |

| (+)-Syringaresinol | NO Production | RAW 264.7 | ~50 µM | [4] |

| Lignan 19 | NO Production | BV-2 microglia | 17.5 µM | [7] |

| Lignan 61 | NO Production | BV-2 microglia | 17.6 µM | [7] |

| Lignan 62* | NO Production | BV-2 microglia | 17.7 µM | [7] |

| Note: Lignans 19, 61, and 62 are complex structures isolated from Cinnamomum species, sharing phenylpropanoid motifs. |

Antioxidant and Neuroprotective Activity

The phenolic hydroxyl group in syringylglycerol is a key structural feature that predicts potent antioxidant activity through free radical scavenging. Oxidative stress is a major contributor to neurodegenerative diseases, and compounds that can mitigate this damage are of significant therapeutic interest.

Proposed Mechanism of Action: Syringic acid, a related phenolic compound, has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in experimental models of traumatic brain injury and Parkinson's disease[8][9]. The proposed mechanism involves the upregulation of endogenous antioxidant systems and the scavenging of reactive oxygen species (ROS), which in turn protects neuronal cells from damage and apoptosis. It is highly probable that syringylglycerol shares these antioxidant properties and can confer similar neuroprotective benefits.

Quantitative Data from Structurally Related Compounds: While direct antioxidant capacity values (e.g., ORAC, DPPH) for syringylglycerol are not available, studies on various plant extracts rich in syringyl-type compounds consistently report high antioxidant activity[10]. The neuroprotective effects of syringic acid have been quantified in animal models.

| Compound | Model | Doses Tested | Key Outcomes | Reference |

| Syringic Acid | Traumatic Brain Injury (Rat) | 25, 50, 100 mg/kg | Improved motor coordination, reduced oxidative markers, decreased TNF-α. | [8] |

| Syringic Acid | Parkinson's Disease (Rat) | 25, 50 mg/kg | Restored motor function, increased dopamine levels, reduced iNOS expression. | [9] |

| Syringic Acid | Diabetic Neuropathy (Rat) | 25, 50, 100 mg/kg | Improved memory, reduced lipid peroxidation, increased antioxidant enzyme activity. | [11] |

Conclusion and Future Directions

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol (Syringylglycerol) is a promising natural product scaffold for drug development. Based on robust evidence from structurally analogous compounds, it is highly likely to possess significant anti-inflammatory, antioxidant, and neuroprotective properties. The proposed mechanisms, centered on the modulation of the NF-κB and MAPK signaling pathways and the mitigation of oxidative stress, offer clear avenues for further investigation.

Future research should prioritize the following:

-

Standardized Synthesis: Development and publication of a detailed, high-yield synthetic protocol for syringylglycerol to ensure a consistent supply for research purposes.

-

Quantitative In Vitro Studies: Systematic evaluation of its IC₅₀ and EC₅₀ values in a panel of anti-inflammatory and antioxidant assays (e.g., NO inhibition, cytokine release, DPPH, ORAC).

-

Mechanism Validation: Direct investigation of its effects on the NF-κB and MAPK signaling pathways in relevant cell models (e.g., macrophages, microglia) using techniques like Western blotting and qPCR.

-

In Vivo Efficacy: Assessment of its therapeutic efficacy in established animal models of inflammatory diseases and neurodegeneration.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this abundant, lignin-derived compound and pave the way for its development into novel therapeutic agents.

References

- 1. d-nb.info [d-nb.info]

- 2. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. Neuroprotective mechanism of syringic acid targeting oxidative damage and neuroinflammation in an experimental model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective mechanism of Syringic acid in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CA2808679C - Novel phytochemicals from extracts of maple syrups and maple trees and uses thereof - Google Patents [patents.google.com]

- 11. Neuroprotective Effect of Syringic Acid by Modulation of Oxidative Stress and Mitochondrial Mass in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and characterization of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a syringyl-type phenylpropanoid. While not extensively studied, this compound is of significant interest as a potential lignin-derived platform chemical and a candidate for biological screening in drug discovery programs. This document provides a comprehensive overview of its chemical properties, a proposed synthetic route from commercially available starting materials, detailed experimental protocols, and predicted analytical data. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol belongs to the class of syringylpropane derivatives, which are structural motifs found in hardwood lignin. The valorization of lignin, a complex aromatic biopolymer, into well-defined chemical entities is a cornerstone of modern biorefinery concepts. Phenylpropanoid diols, in particular, are valuable chiral building blocks and possess a range of potential biological activities stemming from their phenolic nature. This guide outlines a plausible synthetic pathway and provides a comprehensive characterization profile for this specific diol, facilitating its accessibility for further research and development.

Proposed Synthetic Pathway

The synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol can be achieved via a two-step process starting from the commercially available acetosyringone. The proposed pathway involves an initial hydroxymethylation to introduce the C3 carbon, followed by a stereoselective reduction of the ketone and the newly formed aldehyde to yield the desired vicinal diol.

Caption: Proposed two-step synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

Experimental Protocols

Synthesis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (Intermediate)

Materials:

-

Acetosyringone (1.0 eq)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde (1.5 eq)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add acetosyringone and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 1 hour.

-

Add paraformaldehyde powder in one portion.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure intermediate.

Synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol (Final Product)

Materials:

-

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (1.0 eq)

-

Sodium borohydride (NaBH4) (2.0 eq)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the intermediate ketone in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude diol.

-

Purify the product by flash column chromatography (silica gel, dichloromethane:methanol gradient) to yield the final product.

Data Presentation

Physicochemical Properties

| Property | Precursor: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | Final Product: 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol |

| Molecular Formula | C11H14O5[1] | C11H16O5 |

| Molecular Weight | 226.23 g/mol [1] | 228.24 g/mol |

| Appearance | Predicted: White to off-white solid | Predicted: Colorless oil or white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate | Soluble in methanol, ethanol, water, DMSO |

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol |

| ¹H NMR (400 MHz, CDCl₃, δ in ppm) | ~6.55 (s, 2H, Ar-H), ~5.50 (s, 1H, Ar-OH), ~4.80 (m, 1H, CH-OH), ~3.90 (m, 1H, CH-OH), ~3.85 (s, 6H, 2x OCH₃), ~3.70 (dd, 1H, CH₂), ~3.60 (dd, 1H, CH₂), ~2.80 (d, 2H, Ar-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃, δ in ppm) | ~147.0 (C-O, aromatic), ~135.0 (C-OH, aromatic), ~132.0 (C-C, aromatic), ~105.0 (C-H, aromatic), ~75.0 (CH-OH), ~68.0 (CH-OH), ~64.0 (CH₂-OH), ~56.0 (OCH₃), ~40.0 (Ar-CH₂) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 229.10, [M+Na]⁺ = 251.08 |

| Key IR Absorptions (cm⁻¹) | 3400-3200 (br, O-H stretch), 2930-2850 (C-H stretch), 1610, 1515 (C=C aromatic stretch), 1220 (C-O stretch, ether), 1115 (C-O stretch, alcohol) |

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Caption: General workflow for the synthesis and characterization of the target compound.

Hypothetical Biological Screening Cascade

For drug development professionals, a newly synthesized compound such as 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol would enter a screening cascade to evaluate its biological activity. The following diagram illustrates a typical workflow.

Caption: A hypothetical biological screening cascade for a novel chemical entity.

Safety, Handling, and Storage

As with any laboratory chemical, 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol and its synthetic intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 4°C is recommended. A full safety data sheet (SDS) should be consulted before handling.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol. By leveraging established synthetic methodologies and spectroscopic data from analogous compounds, this document serves as a valuable resource for researchers seeking to explore the chemistry and potential applications of this and other lignin-derived molecules. The provided protocols and data are intended to accelerate research in the fields of biorefinery, sustainable chemistry, and drug discovery.

References

An In-depth Technical Guide on 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

An Important Clarification on Chemical Classification

It is essential to begin by clarifying the chemical classification of the subject of this guide. The compound 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a phenolic compound , specifically a phenylpropanoid. However, it is not a phenolic glucoside . A phenolic glucoside is characterized by a phenolic structure bonded to a glucose molecule. The structure of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol does not contain a glucose component. This guide will provide a comprehensive overview of this important phenolic compound.

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as Syringylglycerol, is a lignin-derived monomer that has garnered interest in the scientific community for its potential biological activities. Lignin, a complex polymer of aromatic compounds in plants, is a rich source of various phenolic compounds. As a derivative of syringyl alcohol, this compound is a key structural unit in the lignin of hardwood species. Its potential as a bioactive molecule is an active area of research, with studies exploring its antioxidant and anti-inflammatory properties.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is fundamental for its application in research and development. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 22805-15-8 | [1][2] |

| Molecular Formula | C11H16O5 | [1][2] |

| Molecular Weight | 228.24 g/mol | [3] |

| IUPAC Name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | [1] |

| Synonyms | Syringylglycerol | N/A |

| Classification | Phenylpropanoids | [2] |

Biological Activities and Potential Applications

Preliminary research suggests that 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol and structurally similar compounds possess a range of biological activities that are of interest for drug development and therapeutic applications.

Anti-inflammatory Effects

A structurally related compound, 3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory properties.[4][5] In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA was found to:

-

Significantly suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[4][5]

-

Reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

-

Attenuate the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[4][5]

These effects are believed to be mediated through the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways.[4] Another related phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), also showed inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cells by blocking NF-κB and MAPK signaling.[6]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. Lignin-derived phenolic compounds, including those structurally similar to 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, have shown very strong antioxidant activity.[7] The antioxidant activity is often positively correlated with the total phenolic content.[7] A related compound, 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (DP), has been shown to reduce melanin synthesis through a dual mechanism that includes an antioxidant effect and acceleration of tyrosinase degradation.[8]

Experimental Protocols

Synthesis of Lignin-Derived Diols

A common method for the synthesis of lignin-derived diols involves the reaction of a phenolic compound with a carbonate, such as ethylene carbonate or glycerol carbonate.[9]

Example Protocol for Hydroxyalkylation:

-

Combine the respective phenol and glycerol carbonate in a 1:1 ratio.

-

Add a catalytic amount of K2CO3 as a base.

-

Reflux the mixture at a temperature between 130 to 180 °C for 4.5 to 5 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the diol will initially form as an oil, which may solidify upon further drying.

-

Purify the product using recrystallization or flash column chromatography.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity of compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in stimulated macrophage cell lines.[6]

Protocol for NO Assay:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.

-

Pre-incubate the cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours at 37 °C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Add 100 µL of Griess reagent (0.5% sulfanilamide, 0.05% N-(1-naphthyl) ethylenediamine dihydrochloride, 2.5% phosphoric acid) to each well.

-

Incubate for 10 minutes in the dark.

-

Measure the absorbance at a specific wavelength to determine the amount of nitrite, a stable product of NO.

Signaling Pathways

The anti-inflammatory effects of compounds structurally related to 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol are often mediated by their interaction with key signaling pathways involved in the inflammatory response.

Caption: Putative anti-inflammatory signaling pathway.

Conclusion

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a promising phenolic compound derived from the abundant natural resource, lignin. While research is still in its early stages, the demonstrated anti-inflammatory and antioxidant activities of structurally similar compounds highlight the potential of this molecule for further investigation. Future studies should focus on elucidating its precise mechanisms of action and evaluating its efficacy and safety in preclinical models. This will be crucial for unlocking its potential in the development of novel therapeutic agents.

References

- 1. 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | CAS 22805-15-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. echemi.com [echemi.com]

- 3. 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol CAS#: 22805-15-8 [amp.chemicalbook.com]

- 4. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as syringylglycerol, is a phenylpropanoid and a monomeric precursor in the biosynthesis of lignin, a complex polymer essential to the structure of terrestrial plants. As a syringyl-type monolignol, this compound is characterized by a phenyl ring with a hydroxyl group and two flanking methoxy groups. While direct and extensive therapeutic evaluation of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is currently limited in publicly available literature, its structural similarity to other well-studied lignin-derived phenylpropanoids, such as syringic acid and syringaresinol, suggests a strong potential for significant biological activity. This technical guide aims to consolidate the current understanding of related compounds to infer and propose potential therapeutic applications for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, focusing on its antioxidant, anti-inflammatory, and neuroprotective possibilities. This document will present available quantitative data from related molecules, detail relevant experimental protocols, and visualize potential mechanisms of action to guide future research and drug development efforts.

Core Concepts: The Therapeutic Potential of Syringyl-Type Phenylpropanoids

The therapeutic potential of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is largely inferred from the established bioactivities of compounds sharing the syringyl moiety. The presence of the phenolic hydroxyl group and the electron-donating methoxy groups on the phenyl ring are key determinants of the antioxidant and anti-inflammatory properties observed in this class of molecules.

Antioxidant Properties

Lignin derivatives, particularly those of the syringyl (S) type, are recognized for their antioxidant capabilities, which are often superior to those of guaiacyl (G) and p-hydroxyphenyl (H) lignins due to the presence of additional methoxy groups.[1] These structural features enable efficient scavenging of free radicals. The potential antioxidant activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is likely a primary contributor to its other predicted biological effects.

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of numerous diseases. Phenylpropanoids with the syringyl structure have demonstrated potent anti-inflammatory effects. For instance, syringic acid has been shown to inhibit protein denaturation and proteinase activity, as well as stabilize red blood cell membranes, all of which are in-vitro indicators of anti-inflammatory action.[2] Furthermore, syringol has been observed to suppress inflammatory responses by down-regulating key signaling molecules such as cPLA2, COX-2, and IκBα.[3]

Neuroprotective Capacity

Oxidative stress and inflammation are major contributors to the pathogenesis of neurodegenerative diseases. The predicted antioxidant and anti-inflammatory properties of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol suggest a potential for neuroprotection. This is further supported by studies on related compounds, such as 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, which has been shown to inhibit the aggregation of amyloid β-peptide, a key event in Alzheimer's disease.

Quantitative Data from Structurally Related Compounds

To provide a quantitative basis for the potential efficacy of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, the following tables summarize the biological activities of structurally related syringyl-type compounds.

Table 1: In Vitro Antioxidant Activity of Related Syringyl Compounds

| Assay | Compound | IC50 / EC50 | Reference Compound | IC50 / EC50 of Reference | Source |

| DPPH Radical Scavenging | Syringaresinol | 16.90 µM | Vitamin C | 15.01 µM | [4] |

| DPPH Radical Scavenging | Syringic Acid | - | Ascorbic Acid | - | [5] |

| ABTS Radical Scavenging | Syringaresinol | 10.35 µg/mL | Ascorbic Acid | Not specified | [4] |

| Cellular Antioxidant (DCF-DA) | Syringaresinol | Significant ROS reduction | - | - | [6] |

Table 2: In Vitro Anti-inflammatory Activity of Syringic Acid

| Assay | IC50 (µg/mL) | Reference Compound | Source |

| Inhibition of Protein Denaturation | 49.38 ± 0.56 | Aspirin | [2] |

| Proteinase Inhibitory Action | 53.73 ± 0.27 | Aspirin | [2] |

| Heat-induced Hemolysis | 57.13 ± 0.24 | Diclofenac Sodium | [2] |

| Hypotonicity-induced Hemolysis | 53.87 ± 0.72 | Diclofenac Sodium | [2] |

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of related syringyl compounds, 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol may exert its therapeutic effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Antioxidant Signaling Pathway

The antioxidant effects of syringyl compounds are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Antioxidant Activity of Syringic Acid Prevents Oxidative Stress in l-arginine–Induced Acute Pancreatitis: An Experimental Study on Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as syringylglycerol, is a phenylpropanoid derivative. Phenylpropanoids are a diverse class of natural products that originate from the shikimate pathway and are precursors to a wide array of secondary metabolites in plants, including lignans, flavonoids, and coumarins. The structural motif of a substituted phenyl group attached to a three-carbon side chain is a common feature in many biologically active molecules. The presence of the 1,2-diol functionality on the propane chain offers potential for various chemical modifications and interactions with biological targets. This document provides detailed protocols for the chemical synthesis of 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol and explores its potential applications in drug development based on the biological activities of structurally related compounds.

Potential Applications in Drug Development

While direct studies on the biological activity of 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol are limited, the pharmacological properties of its close structural analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), provide valuable insights into its potential therapeutic applications. HDMPPA has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2] These effects are attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2, as well as pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][2]

The anti-inflammatory action of HDMPPA is mediated through the inhibition of key signaling pathways, including the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt pathways.[1][2] Given the structural similarity, it is plausible that 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol may exhibit similar anti-inflammatory properties by modulating these critical inflammatory signaling cascades. Furthermore, related phenolic compounds have been investigated for their neuroprotective and anti-cancer activities, suggesting that syringylglycerol could be a valuable scaffold for the development of novel therapeutics in these areas.

Experimental Protocols

The synthesis of 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is proposed as a two-step process starting from 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). The first step involves the synthesis of the intermediate, 4-allyl-2,6-dimethoxyphenol, followed by dihydroxylation of the allyl group to yield the target 1,2-diol.

Step 1: Synthesis of 4-allyl-2,6-dimethoxyphenol

This procedure is adapted from a known method for the synthesis of 4-allyl-2,6-dimethoxyphenol.

Materials:

-

4-Hydroxy-3,5-dimethoxybenzoic acid

-

Sodium hydroxide (NaOH)

-

Allyl bromide

-

Ethyl acetate

-

10% Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2.3 equivalents).

-

To this solution, add allyl bromide (1.1 equivalents) and heat the reaction mixture to 70-80 °C with stirring for 2 hours.

-

After cooling to room temperature, extract the reaction mixture twice with ethyl acetate.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a crude mixture.

-

Subject the crude product to Claisen rearrangement by heating it at 200 °C under a nitrogen atmosphere for 2 hours.

-

Purify the resulting product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure 4-allyl-2,6-dimethoxyphenol.

Step 2: Synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol via Upjohn Dihydroxylation

This protocol describes the syn-dihydroxylation of the allyl group of 4-allyl-2,6-dimethoxyphenol using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[2][3][4]

Materials:

-

4-allyl-2,6-dimethoxyphenol

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄), 4% solution in water

-

Acetone

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4-allyl-2,6-dimethoxyphenol (1 equivalent) in a mixture of acetone and water (10:1 v/v) in a round-bottom flask.

-